5-Bromo-3-chloro-2-hydroxypyridine
Description
Contextualization within Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are a cornerstone of modern synthetic chemistry, serving as versatile building blocks for a wide array of more complex molecules. The pyridine ring itself is an electron-deficient aromatic system, which can make direct halogenation challenging and often necessitates specific synthetic strategies to control regioselectivity. The presence of multiple halogen atoms, as in 5-Bromo-3-chloro-2-hydroxypyridine, further enhances its utility as a synthetic precursor. The differential reactivity of the C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions, allowing for the stepwise and controlled introduction of new functional groups. The hydroxyl group adds another layer of functionality, possessing acidic properties and serving as a handle for further derivatization. pipzine-chem.com
Significance in Contemporary Chemical Sciences
The true significance of this compound lies in its role as an intermediate in the synthesis of high-value chemical entities. pipzine-chem.com Halogenated and functionalized pyridine scaffolds are prevalent in numerous biologically active compounds, including pharmaceuticals and agrochemicals. cymitquimica.com The specific substitution pattern of this compound makes it a candidate for the development of novel compounds in medicinal chemistry, where such structures are often explored for potential antimicrobial or antifungal properties. cymitquimica.com Its utility extends to being a key starting material or intermediate for creating diverse libraries of compounds for drug discovery screening.
Scope and Objectives of the Research Outline
This article provides a focused overview of this compound. The primary objective is to present its fundamental chemical and physical properties based on available research findings. It aims to contextualize the compound within the broader field of halogenated pyridine chemistry and highlight its importance as a synthetic intermediate. The content is strictly limited to the chemical identity, properties, and scientific significance of the compound itself, without delving into safety profiles or specific applications involving dosage or administration.
Compound Data
The following tables provide a summary of the key physical, chemical, and spectroscopic properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-3-chloro-1,2-dihydropyridin-2-one | thermofisher.comthermofisher.com |
| Synonyms | 5-Bromo-3-chloro-2-pyridinone | cymitquimica.com |
| CAS Number | 58236-70-7 | cymitquimica.comthermofisher.comoakwoodchemical.comchemicalbook.com |
| Molecular Formula | C₅H₃BrClNO | oakwoodchemical.com |
| Molecular Weight | 208.44 g/mol | oakwoodchemical.com |
| Appearance | White to off-white or light yellow crystalline powder | pipzine-chem.com |
| Melting Point | Data requires experimental determination. Melting points for isomers are reported (e.g., 3-bromo-5-chloro-2-hydroxypyridine: 152-156°C). | pipzine-chem.comechemi.com |
| Solubility | Low solubility in water; Soluble in organic solvents such as ethanol (B145695), acetone, methanol, and N,N-Dimethylformamide. | pipzine-chem.comechemi.com |
Table 2: Computed Spectroscopic and Molecular Data
| Data Type | Predicted/Computed Value | Source(s) |
| ¹H NMR | Spectra for various halogenated hydroxypyridine isomers are available, but specific assignments for the title compound are not detailed in the searched literature. | chemicalbook.comchemicalbook.com |
| ¹³C NMR | Spectra for various halogenated hydroxypyridine isomers are available, but specific assignments for the title compound are not detailed in the searched literature. | chemicalbook.comchemicalbook.com |
| Mass Spectrometry | For the related compound 5-bromo-3-chloro-2-(methoxymethyl)pyridine, predicted m/z values include: [M+H]⁺: 235.94724, [M+Na]⁺: 257.92918. The exact mass for C₅H₃BrClNO is 206.90865 Da. | nih.govechemi.com |
| Topological Polar Surface Area (TPSA) | 29.1 Ų (for isomer 3-Bromo-5-chloro-2-hydroxypyridine) | echemi.com |
| XLogP3 | 1.5 (for isomer 3-Bromo-5-chloro-2-hydroxypyridine) | echemi.com |
Referenced Compounds
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWYUROVLMVBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973794 | |
| Record name | 5-Bromo-3-chloropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58236-70-7 | |
| Record name | 5-Bromo-3-chloropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 3 Chloro 2 Hydroxypyridine
Established Synthetic Pathways
Traditional synthesis of 5-Bromo-3-chloro-2-hydroxypyridine relies on well-documented, multi-step reaction sequences using specific precursor compounds and controlled reaction conditions.
Multi-step Reaction Sequences
The construction of the this compound molecule is typically achieved through sequential reactions that introduce the desired halogen and hydroxyl groups onto the pyridine (B92270) ring. researchgate.net One documented pathway involves a four-step sequence starting from a nitrated pyridine precursor, as detailed in the table below. chemicalbook.com This method systematically modifies the precursor to achieve the final product with high yields at each stage. chemicalbook.com
| Step | Reagents and Conditions | Transformation | Yield |
|---|---|---|---|
| 1 | POCl3, quinoline, 2 h, 120 °C | Chlorination of the hydroxyl group. | 94% |
| 2 | Fe, AcOH, H2O, 2 h, <50 °C | Reduction of the nitro group to an amine. | 87% |
| 3 | 1) HBF4, NaNO2, water, 0 °C, 1 h 2) 70 °C, 1 h | Diazotization of the amine group followed by its removal. | - |
| 4 | 2 N KOH, 0.5 h, 5 °C | Hydrolysis of the chloro group at the 2-position to a hydroxyl group. | 98% |
Precursor Compounds in Synthesis
The selection of the initial precursor is critical to the synthetic strategy. Several key compounds serve as starting points for obtaining this compound.
3-Bromo-2-hydroxy-5-nitropyridine : This compound is a direct precursor in a multi-step synthesis. chemicalbook.com It already contains the bromo and hydroxyl groups at the desired positions (or a group that can be easily converted to hydroxyl). The synthesis then focuses on reducing the nitro group and introducing the chlorine atom. This precursor itself can be synthesized by treating 2-amino-5-bromopyridine (B118841) with fuming nitric acid in concentrated sulfuric acid. prepchem.com
2-Chloropyridine (B119429) : As a common starting material, 2-chloropyridine is produced industrially by the direct chlorination of pyridine or from pyridine-N-oxides. wikipedia.orgchempanda.com Synthesis pathways using this precursor would involve subsequent bromination and hydroxylation steps. The metallation of 2-chloropyridine is a known method for creating 2,3-disubstituted pyridines, which can serve as intermediates. rsc.org It reacts with nucleophiles, allowing for the substitution of other functional groups onto the pyridine ring. wikipedia.org
2-Chloro-3-bromopyridine : This dihalogenated pyridine can act as a key intermediate. Its synthesis could involve the bromination of 2-chloropyridine or the chlorination of a bromopyridine derivative. Once formed, the final step would be a selective hydroxylation at the 2-position to yield the target molecule.
Reaction Conditions and Reagents
Specific reagents and conditions are employed to control the regioselectivity of the halogenation and hydroxylation steps.
Alkaline Conditions : Basic or alkaline conditions are crucial for hydrolysis reactions. In the final step of some synthetic sequences, an ester or a halogen atom at the 2-position is converted into a hydroxyl group. researchgate.net
Sodium Hydroxide (B78521) / Potassium Hydroxide : Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often used to facilitate these hydrolysis reactions. For instance, a 2N KOH solution is used to convert a chloro group to a hydroxyl group at the 2-position with high efficiency. chemicalbook.com A cold sodium hydroxide solution may also be used during the workup phase to wash the organic product.
Hydrogen Bromide : Hydrobromic acid (HBr) is a source of bromide ions and can be used for the bromination of the pyridine ring. google.com For example, 5-chloro-3-fluoropyridin-2-amine is treated with a 48% HBr solution at 0°C as part of a Sandmeyer-type reaction to introduce a bromine atom.
Advanced Synthetic Approaches and Innovations
To improve efficiency, reduce waste, and shorten reaction times, modern synthetic chemistry is moving towards greener and more catalytically driven processes. nih.gov
Green Chemistry Protocols
Green chemistry principles are being applied to the synthesis of pyridine derivatives to create more environmentally benign and efficient processes. nih.gov
Aqueous Micellar Media : The use of water as a solvent is a key goal of green chemistry. An eco-friendly strategy for synthesizing polysubstituted pyridines has been developed using an aqueous micellar medium, which can facilitate reactions of organic compounds in water. acs.org
Ultrasonic Assistance : Sonochemistry, the application of ultrasound to chemical reactions, has been shown to dramatically reduce reaction times and increase yields in the synthesis of various heterocyclic compounds, including pyridines. researchgate.netnih.gov The phenomenon of cavitation, created by the sound waves, provides the energy to accelerate reactions, often leading to higher product purity. youtube.com
Microwave Assistance : Microwave-assisted organic synthesis is a well-established green technique that uses microwave irradiation to heat reactions rapidly and efficiently. acs.orgorganic-chemistry.org This method significantly shortens reaction times from hours to minutes and often improves yields for the synthesis of pyridine derivatives compared to conventional heating methods. organic-chemistry.orgresearchgate.net
Catalytic Synthesis
Catalytic methods offer pathways that are more selective and require milder conditions than stoichiometric reactions.
Copper-Mediated Reactions : Copper-catalyzed reactions are particularly relevant for the hydroxylation of heteroaryl halides. organic-chemistry.orgnih.gov A catalytic amount of a copper salt, such as Cu(acac)₂, combined with a specific ligand, can effectively convert a (hetero)aryl chloride or bromide to its corresponding hydroxylated form. organic-chemistry.orgnih.gov These reactions can proceed under relatively mild conditions, for example at 130°C for chlorides and even lower for bromides, using a base like lithium hydroxide in a DMSO-water solvent system. organic-chemistry.org This approach is a powerful tool for the synthesis of hydroxylated heteroarenes. researchgate.net
Regioselective Synthesis and Isomer Control
The synthesis of this compound requires precise control over the placement of three different substituents on the pyridine ring, a process known as regioselective synthesis. The challenge lies in introducing the bromine, chlorine, and hydroxyl groups at the C5, C3, and C2 positions, respectively, while avoiding the formation of other positional isomers.
A documented method for achieving this specific arrangement starts with the precursor 5-chloropyridin-2-ol. echemi.com In this procedure, 5-chloropyridin-2-ol is subjected to bromination. The reaction involves treating the starting material with bromine in a suitable solvent such as acetic acid at room temperature. echemi.com The directing effects of the existing chloro and hydroxyl groups on the pyridine ring guide the incoming bromine atom preferentially to the C5 position, yielding the desired this compound. echemi.com
Controlling the formation of regioisomers is a critical aspect of synthesizing polysubstituted pyridines. longdom.org The success of a regioselective synthesis depends on a variety of factors, including the nature of the starting material, the directing influence of existing substituents, and the precise reaction conditions (e.g., temperature, solvent, and reagent choice). pipzine-chem.com For instance, the synthesis of the related isomer 2-Chloro-3-Bromo-5-Hydroxypyridine involves a multi-step sequence starting from a different precursor, highlighting the necessity of a tailored strategy for each specific isomer. chemicalbook.com General synthetic approaches may involve the initial preparation of a substituted pyridine followed by the controlled, stepwise introduction of halogen and hydroxyl groups. pipzine-chem.com
Table 1: Example Synthesis of this compound
| Starting Material | Reagent | Solvent | Reaction Time | Product | Yield |
|---|
Halogen Dance Reactions for Related Structures
While not a direct method for the synthesis of this compound, the "halogen dance" reaction is a fascinating and powerful rearrangement relevant to related dihalopyridine structures. wikipedia.org This reaction, also known as halogen scrambling or migration, involves the base-catalyzed movement of a halogen atom from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org The primary driving force for this transformation is thermodynamic, as the reaction proceeds towards the most stable anionic intermediate. wikipedia.org
The halogen dance typically occurs in the presence of a strong base, such as lithium diisopropylamide (LDA), which deprotonates the ring at a position ortho to a directing group. wikipedia.org This process is particularly relevant for dihalopyridines, where it can be used to create substitution patterns that are difficult to access through conventional methods. clockss.orgresearchgate.net
A notable example is the reaction of 2-chloro-3-bromopyridine. researchgate.net When treated with LDA at low temperatures, a lithiated intermediate is formed. This intermediate can then undergo a halogen dance, where the bromine atom effectively swaps positions with the lithium, leading to a new regioisomeric lithiated species. researchgate.net This new intermediate can then be trapped with an electrophile to generate a variety of 1,2,3-trisubstituted pyridines. clockss.org The ability to control whether deprotonation or a halogen dance occurs often depends on factors like temperature and reaction time, allowing for divergent synthesis from a single starting material. researchgate.net The halogen dance has been observed in various heterocyclic systems, including pyridines, thiophenes, and pyrroles. kobe-u.ac.jpwhiterose.ac.uk
Yield Optimization and Scalability in Laboratory Synthesis
Maximizing the product yield and ensuring the synthetic route is scalable are crucial considerations in practical chemistry. For the synthesis of this compound from 5-chloropyridin-2-ol, a reported yield is 66%. echemi.com To optimize this yield, chemists might systematically vary parameters such as the reaction temperature, the concentration of reactants, the type of solvent, and the specific brominating agent used.
For scaling up production from milligrams to kilograms, traditional batch processing can present challenges, especially for reactions that are highly exothermic or involve unstable intermediates. Modern techniques such as continuous flow chemistry offer a solution. acs.org In a flow chemistry setup, reactants are pumped through a network of tubes and reactors, allowing for precise control over reaction conditions like temperature and mixing. researchgate.net This technology can significantly improve safety and efficiency. For example, reactions that require extremely low temperatures in batch (e.g., -78 °C) can sometimes be run at much milder temperatures (e.g., -20 °C) in a flow system due to superior heat transfer. acs.org The application of continuous flow has been demonstrated for reactions involving highly reactive organolithium intermediates in dihalopyridine chemistry, showcasing its potential for safe and efficient scale-up. researchgate.net
Purification Techniques in Synthetic Procedures (e.g., column chromatography)
After a synthesis is complete, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts. Purification is therefore a critical final step to isolate the target molecule with high purity. For this compound, standard purification techniques in organic chemistry are employed. echemi.com
One common method is recrystallization. This technique relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent system at varying temperatures. A reported method for purifying this compound involves crystallization from a hexane/diethyl ether mixture. echemi.com
A more versatile and widely used technique is column chromatography. echemi.com This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) as they are passed through a column using a liquid mobile phase (eluent). For the purification of this compound, column chromatography on silica gel has been successfully used. echemi.com The choice of eluent is crucial for achieving good separation. The compound is soluble in common organic solvents like ethanol (B145695) and dichloromethane, which informs the selection of appropriate solvent systems for chromatography. pipzine-chem.com
Table 2: Column Chromatography Parameters for this compound Purification
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica Gel (100-200 mesh) | echemi.com |
| Mobile Phase (Eluent) | 22% Ethyl Acetate in Hexane | echemi.com |
| Principle | Separation based on polarity | N/A |
Chemical Reactivity and Transformation Studies of 5 Bromo 3 Chloro 2 Hydroxypyridine
Electrophilic Aromatic Substitution Reactions
Reactions such as nitration or halogenation, if they were to occur, would be expected to proceed under harsh conditions, and the directing effects of the existing substituents would influence the position of the incoming electrophile. The activating effect of the hydroxyl group would favor substitution at the positions ortho and para to it (positions 3 and 5), but these are already occupied. The directing influence of the nitrogen atom and the halogens would need to be considered to predict the outcome of any potential electrophilic substitution.
Nucleophilic Aromatic Substitution Reactions
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the 5-Bromo-3-chloro-2-hydroxypyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The halogen atoms can act as leaving groups when attacked by nucleophiles.
Reactions involving the Hydroxyl Group (e.g., O-alkylation, ether derivatives)
The hydroxyl group of this compound can readily undergo O-alkylation to form the corresponding ether derivatives. This reaction typically proceeds by deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent. A notable example is the synthesis of 5-bromo-3-chloro-2-methoxypyridine, which serves as a key intermediate in the synthesis of various other compounds. bldpharm.com
Table 1: Examples of O-Alkylation of this compound
| Alkylating Agent | Base | Product |
| Methyl iodide | Sodium hydride | 5-Bromo-3-chloro-2-methoxypyridine |
| Ethyl bromide | Potassium carbonate | 5-Bromo-3-chloro-2-ethoxypyridine |
| Benzyl chloride | Sodium hydroxide (B78521) | 2-(Benzyloxy)-5-bromo-3-chloropyridine |
Reactions involving Halogen atoms (e.g., C-Br, C-Cl bond reactivity)
The bromine and chlorine atoms on the pyridine (B92270) ring are susceptible to replacement by various nucleophiles. pipzine-chem.com The relative reactivity of the C-Br and C-Cl bonds towards nucleophilic attack is an important consideration in synthetic applications. Generally, the C-Br bond is more reactive than the C-Cl bond in nucleophilic aromatic substitution reactions due to the better leaving group ability of the bromide ion compared to the chloride ion. This differential reactivity can allow for selective substitution of the bromine atom while leaving the chlorine atom intact under carefully controlled reaction conditions.
Studies on related dihalopyridines have shown that the position of the halogen also influences its reactivity. For instance, in 3,5-dibromo-2,6-dichloropyridine (B8238365), the halogens at the 2 and 6 positions are generally more reactive towards nucleophilic substitution than those at the 3 and 5 positions. nih.gov In the case of this compound, the precise conditions would determine which halogen is preferentially substituted.
Reactivity at the Pyridine Nitrogen (e.g., N-alkylation, N-arylation)
The pyridine nitrogen atom possesses a lone pair of electrons and can therefore act as a nucleophile, undergoing reactions such as N-alkylation and N-arylation. However, this reactivity is significantly influenced by the tautomeric equilibrium of the molecule. In the 2-pyridone tautomer, the nitrogen atom is part of an amide-like system and can be readily N-alkylated. The regioselectivity of alkylation (N- vs. O-alkylation) is a common challenge in the chemistry of 2-hydroxypyridines. organic-chemistry.org The use of specific reagents and reaction conditions can favor N-alkylation over O-alkylation. For example, a method for the regioselective N-alkylation of 2-pyridones using α-keto esters mediated by P(NMe2)3 has been reported, which proceeds under mild conditions with high selectivity. organic-chemistry.org
Tautomerism and its Impact on Reactivity (e.g., 2-hydroxypyridine (B17775) and 2-pyridinone tautomers)
This compound exists in a tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridinone form. This equilibrium is a well-studied phenomenon in hydroxypyridine chemistry and is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. semanticscholar.orgwuxibiology.comnih.gov
The 2-hydroxypyridine tautomer possesses aromatic character, while the 2-pyridone tautomer has a more diene-like structure. The relative stability of these two forms can be affected by the chloro and bromo substituents. Both are electron-withdrawing groups, and their presence can influence the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form, thereby shifting the equilibrium. rsc.org In the gas phase, the hydroxypyridine form is often favored, while in polar solvents, the more polar pyridone form can be predominant. nih.govnih.gov This tautomerism has a profound impact on the molecule's reactivity. For instance, reactions at the hydroxyl group, such as O-alkylation, occur from the 2-hydroxypyridine tautomer, whereas reactions at the nitrogen, like N-alkylation, proceed from the 2-pyridone tautomer. organic-chemistry.org
Table 2: Tautomeric Forms of this compound
| Tautomer | Structure | Key Reactive Site |
| 2-Hydroxypyridine | Aromatic ring with an -OH group | Oxygen of the hydroxyl group |
| 2-Pyridone | Diene-like ring with a carbonyl group and an N-H bond | Nitrogen of the pyridone ring |
Metal-Catalyzed Coupling Reactions
The halogen substituents on the pyridine ring of this compound make it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecules.
The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective cross-coupling. Palladium-catalyzed reactions, such as the Suzuki coupling, often show a preference for the more reactive C-Br bond, allowing for the introduction of an aryl or vinyl group at the 5-position while retaining the chlorine at the 3-position. organic-chemistry.org Similarly, in Sonogashira coupling reactions, which involve the coupling of a terminal alkyne with an aryl or vinyl halide, the C-Br bond is expected to react preferentially. organic-chemistry.orgwikipedia.org Studies on the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine have demonstrated the feasibility of chemoselective alkynylation of halopyridines. nih.gov
The Heck reaction, which couples an alkene with an aryl or vinyl halide, is another potential transformation for this compound. organic-chemistry.org The choice of catalyst, base, and reaction conditions would be crucial in controlling the outcome and selectivity of these coupling reactions.
Table 3: Potential Metal-Catalyzed Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4, base | 5-Aryl-3-chloro-2-hydroxypyridine |
| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2, CuI, amine base | 5-Alkynyl-3-chloro-2-hydroxypyridine |
| Heck Reaction | Alkene | Pd(OAc)2, phosphine (B1218219) ligand, base | 5-Vinyl-3-chloro-2-hydroxypyridine |
Functional Group Interconversions
The strategic placement of two different halogen atoms and a hydroxyl group on the pyridine core of this compound allows for a range of selective chemical transformations. These reactions are fundamental to its application as a building block in organic synthesis. The primary functional group interconversions involve nucleophilic substitution of the halogen atoms and reactions of the hydroxyl group.
The bromine and chlorine atoms on the pyridine ring are susceptible to replacement by various nucleophiles. The reactivity of these halogens in nucleophilic substitution reactions is influenced by the electronic effects of the other substituents and the pyridine nitrogen. Generally, the positions on the pyridine ring are not equally reactive, and the specific conditions of the reaction, such as the nature of the nucleophile, solvent, and temperature, can direct which halogen is preferentially substituted.
The hydroxyl group at the 2-position imparts acidic properties to the molecule and can be deprotonated to form a pyridin-2-one tautomer. This hydroxyl group can also undergo reactions typical of alcohols, such as etherification or esterification, to introduce a variety of other functional groups.
Furthermore, this compound can participate in transition metal-catalyzed cross-coupling reactions. These reactions, which are a cornerstone of modern organic synthesis, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the halogen atoms. This capability significantly expands the synthetic utility of the compound, enabling the construction of elaborate molecular architectures.
| Reaction Type | Reagents and Conditions | Resulting Transformation |
| Nucleophilic Substitution | Various nucleophiles (e.g., amines, alkoxides) | Replacement of bromo or chloro group |
| Etherification | Alkyl halide, base | Conversion of hydroxyl to ether group |
| Cross-Coupling Reactions | Transition metal catalyst (e.g., Palladium), coupling partner | Formation of new C-C or C-X bonds |
Reaction Kinetics and Mechanistic Investigations
A thorough investigation into the reaction kinetics and mechanisms of this compound is crucial for optimizing reaction conditions and for the rational design of synthetic routes. This includes determining reaction rates, identifying intermediates, and understanding the transition states involved in its chemical transformations.
Despite its synthetic importance, detailed kinetic data, such as rate constants, reaction orders, and activation energies for the reactions of this compound, are not extensively reported in publicly available scientific literature. Similarly, in-depth mechanistic studies that elucidate the precise step-by-step pathways of its functional group interconversions are limited.
While general principles of nucleophilic aromatic substitution and cross-coupling reactions on halogenated pyridines provide a foundational understanding, specific mechanistic details for this compound are not well-documented. For instance, the preferential site of nucleophilic attack (the carbon bearing the bromine or the chlorine) would be influenced by a combination of electronic and steric factors, and a detailed kinetic and computational study would be required for a definitive understanding.
Advanced Spectroscopic Characterization and Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound. The frequencies of these vibrations are dependent on the bond strengths and the mass of the bonded atoms, making this technique an excellent tool for identifying functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy: Band Assignments and Vibrational Frequencies
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. While specific FT-IR data for 5-Bromo-3-chloro-2-hydroxypyridine is not available, the analysis of 5-chloro-2-hydroxypyridine provides a valuable model. aobchem.com The vibrational frequencies for a molecule are determined by its structure, and the substitution of a hydrogen atom with a bromine atom is expected to shift certain bands, particularly those involving the C-Br bond and adjacent parts of the pyridine (B92270) ring.
For 5-chloro-2-hydroxypyridine , a detailed vibrational analysis has been performed using Density Functional Theory (DFT) calculations, which correlate well with experimental spectra. aobchem.com Key vibrational bands are assigned to specific modes of motion within the molecule. For instance, the O-H and N-H stretching vibrations are typically observed in the high-frequency region of the spectrum, while C-H stretching vibrations appear around 3100-3000 cm⁻¹. aobchem.com The table below, adapted from the analysis of 5-chloro-2-hydroxypyridine , illustrates the type of data obtained from an FT-IR analysis.
Table 1: Selected FT-IR Vibrational Frequencies and Band Assignments for the Reference Compound 5-chloro-2-hydroxypyridine (Note: This data is for a related compound and serves as a theoretical example.)
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3133 | ν(C-H) | C-H Stretching |
| 3084 | ν(C-H) | C-H Stretching |
| 1645 | ν(C=O) | Carbonyl Stretching |
| 1575 | ν(C=C) | C=C Stretching |
| 1267 | ν(C-O) | C-O Stretching |
| 834 | ν(C-Cl) | C-Cl Stretching |
Fourier Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Analysis
FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. Vibrational modes that are strong in Raman are often weak in IR, and vice-versa, providing a more complete picture of the molecule's vibrational framework. Specifically, symmetric vibrations and bonds involving non-polar groups tend to produce strong Raman signals.
For this compound, an FT-Raman spectrum would be particularly useful for observing the C-Br and C-Cl stretching modes. In the reference analysis of 5-chloro-2-hydroxypyridine , FT-Raman spectroscopy confirmed the assignments made by FT-IR and helped identify vibrations that were weak in the infrared spectrum. aobchem.com For example, the C-Cl out-of-plane deformation was identified in the FT-Raman spectrum at 281 cm⁻¹. aobchem.com
C-H, C-Br, C-Cl, C-O, C-N Vibrational Modes Analysis
A detailed analysis of specific vibrational modes is crucial for confirming the structure of this compound.
C-H Vibrations : The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. aobchem.com The C-H in-plane and out-of-plane bending vibrations occur at lower frequencies and are sensitive to the substitution pattern on the pyridine ring.
C-Br Vibrations : The carbon-bromine (C-Br) stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 800 and 600 cm⁻¹. Its exact position would be a key indicator for confirming the presence of the bromine substituent.
C-Cl Vibrations : The carbon-chlorine (C-Cl) stretching mode generally appears in the 850-550 cm⁻¹ range. In the study of 5-chloro-2-hydroxypyridine , this vibration was observed at 834 cm⁻¹ in the FT-IR spectrum. aobchem.com
C-O Vibrations : The carbon-oxygen single bond (C-O) stretching vibration, associated with the hydroxyl group, typically occurs in the region of 1260-1000 cm⁻¹. aobchem.com
C-N Vibrations : The stretching vibrations of the C-N bonds within the pyridine ring are usually coupled with other ring vibrations and appear in the 1400-1000 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Constants
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, two distinct signals would be expected for the two protons on the pyridine ring.
Chemical Shifts (δ) : The chemical shift of each proton is influenced by the electron density around it. The electron-withdrawing effects of the nitrogen atom, the chlorine atom, the bromine atom, and the hydroxyl group would cause the ring protons to be deshielded, and their signals would likely appear in the aromatic region (typically δ 7.0-8.5 ppm).
Coupling Constants (J) : The interaction between the two non-equivalent protons on the ring would result in the splitting of their respective signals into doublets. The magnitude of the coupling constant would indicate the spatial relationship between them.
While specific experimental ¹H NMR data for this compound is unavailable, theoretical predictions based on additive models could provide an estimate of these chemical shifts.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. This compound has five carbon atoms in its aromatic ring, and five distinct signals would be expected in its ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are highly dependent on their chemical environment.
The carbon atom bonded to the hydroxyl group (C-2) would be significantly deshielded, appearing at a high chemical shift.
The carbons bonded to the electronegative halogen atoms (C-3 and C-5) would also be deshielded.
The remaining carbon atoms (C-4 and C-6) would appear at chemical shifts typical for carbons in a pyridine ring.
The table below presents typical chemical shift ranges for carbon atoms in similar environments.
Table 2: General Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) |
|---|---|
| C-2 (bonded to -OH) | 155 - 165 |
| C-3 (bonded to -Cl) | 120 - 135 |
| C-4 | 135 - 145 |
| C-5 (bonded to -Br) | 110 - 125 |
| C-6 | 140 - 150 |
Two-Dimensional NMR Techniques for Structural Confirmation
Two-dimensional (2D) NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of the molecular framework of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed structural insights. youtube.comyoutube.com
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, the two aromatic protons, H4 and H6, are expected to show a cross-peak in the COSY spectrum, confirming their adjacency on the pyridine ring. The broad signal of the hydroxyl proton (OH) is not expected to show any correlation.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu This allows for the definitive assignment of the protonated carbons in the pyridine ring. The H4 proton signal will correlate with the C4 carbon signal, and the H6 proton signal will correlate with the C6 carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals correlations between protons and carbons over two to three bonds (²J_CH_ and ³J_CH_). libretexts.orgceitec.cz This technique helps to piece together the entire carbon skeleton, including quaternary carbons (non-protonated carbons) like C2, C3, and C5. libretexts.org For instance, the H6 proton is expected to show correlations to the quaternary carbon C5 (³J_CH_), the protonated carbon C4 (²J_CH_), and the carbon C2 (³J_CH_). Similarly, the H4 proton should show correlations to C3 (²J_CH_), C5 (²J_CH_), and C6 (³J_CH_). The hydroxyl proton may show a correlation to the C2 carbon. These long-range correlations unequivocally confirm the substitution pattern on the pyridine ring. researchgate.net
Table 1: Predicted 2D NMR Correlations for this compound Data is predictive and based on established NMR principles.
| Proton | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H4 | H6 | C4 | C3, C5, C6, C2 |
| H6 | H4 | C6 | C5, C4, C2 |
| OH | None | None | C2 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Spectral Interpretation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is influenced by the pyridine ring and its substituents: the hydroxyl group (-OH), bromine (-Br), and chlorine (-Cl). The compound exists in a tautomeric equilibrium between the hydroxy form (this compound) and the pyridone form (5-Bromo-3-chloro-1,2-dihydropyridin-2-one), which significantly affects its electronic spectrum. jh.edu
The absorption bands in the UV-Vis spectrum arise from n→π* and π→π* electronic transitions. researchgate.netresearchgate.net
π→π Transitions:* These transitions, characteristic of aromatic systems, are typically of high intensity and occur at shorter wavelengths. For the pyridine ring, these bands are analogous to those of benzene (B151609) but are modified by the presence of the nitrogen heteroatom and the substituents.
n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to an anti-bonding π* orbital. They are generally of lower intensity compared to π→π* transitions and appear at longer wavelengths.
The chloro, bromo, and hydroxyl groups act as auxochromes, causing a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. The solvent polarity can also influence the position of these bands. researchgate.netorientjchem.org In polar solvents, hydrogen bonding can affect the energy levels of the n and π orbitals, leading to shifts in the absorption peaks. researchgate.net
Table 2: Expected UV-Vis Absorption Data for this compound Data is illustrative and based on typical values for substituted pyridines.
| Electronic Transition | Expected Wavelength (λ_max) Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Notes |
| π→π | 220 - 250 | 5,000 - 15,000 | High-intensity band associated with the aromatic system. |
| π→π | 270 - 310 | 1,000 - 5,000 | Lower intensity band, shifted by substituents. |
| n→π | 310 - 350 | < 1,000 | Low-intensity band, often appears as a shoulder on the π→π band. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. youtube.com
The mass spectrum of this compound is particularly distinctive due to the isotopic signatures of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). miamioh.edudocbrown.info This results in a characteristic pattern for the molecular ion peak (M⁺). The molecular ion cluster will exhibit peaks at M, M+2, and M+4, with relative intensities dictated by the combined probabilities of the isotopes. The nominal molecular weight is 207 g/mol (using ³⁵Cl and ⁷⁹Br).
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways: libretexts.org
Loss of Halogens: Cleavage of the C-Br and C-Cl bonds is a common fragmentation pathway for halogenated compounds. miamioh.edu Loss of a bromine radical (·Br) would lead to a fragment ion cluster around m/z 128/130. Subsequent loss of a chlorine radical (·Cl) or vice versa is also expected.
Loss of Carbon Monoxide: Hydroxypyridines, especially in their pyridone tautomeric form, can readily lose carbon monoxide (CO, 28 Da).
Ring Cleavage: Subsequent fragmentation can involve the cleavage of the pyridine ring, leading to the loss of species like hydrogen cyanide (HCN, 27 Da).
Table 3: Predicted Mass Spectrometry Fragments for this compound m/z values are based on the most abundant isotopes (⁷⁹Br and ³⁵Cl). The presence of other isotopes will result in cluster peaks.
| m/z (Nominal) | Proposed Fragment Ion | Formula | Notes |
| 207/209/211 | [M]⁺ | [C₅H₃⁷⁹Br³⁵ClNO]⁺ | Molecular ion peak cluster. The pattern of M, M+2, and M+4 peaks confirms the presence of one Br and one Cl atom. |
| 179/181/183 | [M - CO]⁺ | [C₄H₃⁷⁹Br³⁵ClN]⁺ | Loss of carbon monoxide from the pyridone tautomer. |
| 128/130 | [M - Br]⁺ | [C₅H₃³⁵ClNO]⁺ | Loss of a bromine radical. Shows a characteristic 3:1 isotope pattern for chlorine. |
| 150/152 | [M - Cl]⁺ | [C₅H₃⁷⁹BrO]⁺ | Loss of a chlorine radical. Shows a characteristic 1:1 isotope pattern for bromine. |
| 93 | [M - Br - Cl]⁺ | [C₅H₃NO]⁺ | Loss of both halogen radicals. |
X-ray Diffraction Studies for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Such an analysis for this compound would provide accurate bond lengths, bond angles, and details of intermolecular interactions.
Substituted pyridines are known to crystallize in various space groups, with monoclinic systems being common. researchgate.netresearchgate.net The crystal packing of this compound would be significantly influenced by intermolecular forces.
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the pyridine nitrogen and the oxygen of the carbonyl in the pyridone tautomer are hydrogen bond acceptors. Strong O-H···N or O-H···O hydrogen bonds are expected to be a dominant feature, often leading to the formation of dimers or extended chains in the crystal lattice. researchgate.net
Halogen Bonding: The bromine and chlorine atoms can act as electrophilic halogen bond donors, interacting with nucleophilic sites like the nitrogen or oxygen atoms of neighboring molecules. These interactions play a crucial role in directing the crystal packing.
π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions are typically offset to minimize electrostatic repulsion. iucr.org
Challenges in the structural determination can arise from potential disorder in the crystal or the complex hydrogen-bonding networks that can form.
Table 4: Hypothetical Crystallographic Data for this compound This data is representative of a typical substituted pyridine crystal structure and is for illustrative purposes.
| Parameter | Example Value |
| Chemical Formula | C₅H₃BrClNO |
| Formula Weight | 208.44 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~7.2 |
| c (Å) | ~14.1 |
| β (°) ** | ~105 |
| Volume (ų) ** | ~830 |
| Z (molecules/unit cell) | 4 |
| Key Interactions | O-H···N Hydrogen Bonds, C-Br···O Halogen Bonds, π-π Stacking |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are workhorses in the field, used to predict molecular structures and energies.
Density Functional Theory (DFT) Optimizations and Electronic Structure Analysis
Specific Density Functional Theory (DFT) studies focused solely on 5-bromo-3-chloro-2-hydroxypyridine are not readily found in the surveyed literature.
However, DFT is a powerful quantum mechanical method that calculates the electronic structure of molecules by modeling the electron correlation through functionals of the electron density. For this compound, a DFT optimization, typically using a functional like B3LYP, would predict its most stable three-dimensional geometry. This analysis would yield crucial data on bond lengths, bond angles, and dihedral angles, revealing how the bromine, chlorine, and hydroxyl groups influence the pyridine (B92270) ring's structure. The results of such a study would typically be presented in a table comparing key geometrical parameters.
Table 1: Example of Optimized Geometrical Parameters from a DFT Calculation This table is illustrative. Specific data for this compound is not available in the searched literature.
| Parameter | Calculated Value (e.g., B3LYP/6-311G(d,p)) |
|---|---|
| C2-N1 Bond Length (Å) | Data not available |
| C3-Cl Bond Length (Å) | Data not available |
| C5-Br Bond Length (Å) | Data not available |
| C2-O Bond Length (Å) | Data not available |
| C3-C2-N1-C6 Angle (°) | Data not available |
Hartree-Fock (HF) Calculations
While often used as a starting point for more advanced methods, dedicated Hartree-Fock (HF) calculation reports for this compound were not identified in the available literature.
The Hartree-Fock method is an ab initio calculation that solves the Schrödinger equation for a multi-electron system without accounting for electron correlation. As a result, while foundational, HF calculations are generally less accurate than DFT for many molecular properties. An HF calculation for this compound would provide a baseline prediction of its geometry and electronic energy. Comparing HF and DFT results is a common practice to assess the impact of electron correlation on the molecule's properties. researchgate.net
Basis Set Selection and its Impact on Accuracy
The choice of basis set is critical in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. For a molecule containing heavy atoms like bromine and chlorine, a robust basis set is necessary for accurate predictions.
Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. ias.ac.in The inclusion of polarization functions (d,p) allows for anisotropy in the electron distribution, while diffuse functions (++) are important for describing anions and weak non-covalent interactions. A systematic study would involve performing DFT or HF calculations with several basis sets to ensure the results are consistent and not an artifact of the chosen set. The accuracy of calculated properties like bond lengths and energies generally improves with the size and flexibility of the basis set, though at a higher computational cost.
Molecular Electrostatic Potential (MEP) Mapping
A specific Molecular Electrostatic Potential (MEP) map for this compound is not available in the reviewed scientific papers.
An MEP map is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. It is calculated from the total electron density and is crucial for predicting reactivity. The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would likely show a strong negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for protonation or hydrogen bonding. The electron-withdrawing nature of the halogen atoms would influence the potential across the aromatic ring.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)
Detailed Frontier Molecular Orbital (FMO) analysis and the specific HOMO-LUMO energy gap for this compound have not been published in the sourced literature.
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. ias.ac.in A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations would provide the energies of these orbitals and visualize their electron density distributions, showing which atoms contribute most to these frontier orbitals.
Table 2: Example of Frontier Molecular Orbital Energies This table is illustrative. Specific data for this compound is not available in the searched literature.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Data not available |
Non-Covalent Interaction Analysis (e.g., Reduced Density Gradient (RDG), Atoms in Molecules (AIM))
Specific non-covalent interaction analyses for this compound are not present in the available literature.
Non-covalent interactions (NCIs) are crucial for understanding molecular aggregation, crystal packing, and ligand-receptor binding. The Reduced Density Gradient (RDG) method is a popular technique to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. An RDG analysis of this compound would reveal the nature and strength of intermolecular interactions, particularly the hydrogen bonds involving the hydroxyl group and the nitrogen atom, as well as potential halogen bonds involving bromine and chlorine. Similarly, the Quantum Theory of Atoms in Molecules (AIM) could be used to locate bond critical points and analyze the electron density at these points to quantify the strength of both covalent and non-covalent bonds.
Thermodynamic Property Calculations
Table 1: Illustrative Thermodynamic Properties of this compound
| Thermodynamic Property | Calculated Value (Illustrative) | Units |
| Molar Entropy (S°) | 350.5 | J/(mol·K) |
| Molar Heat Capacity (Cv) | 150.2 | J/(mol·K) |
| Enthalpy of Formation (ΔHf°) | -180.7 | kJ/mol |
Note: The values presented in this table are illustrative and based on typical calculations for similar halogenated pyridine derivatives. They serve as a representation of the type of data obtained through computational analysis.
Chemical Reactivity Descriptors
Chemical reactivity descriptors, derived from conceptual DFT, are powerful tools for predicting the reactive behavior of a molecule. Fukui functions, for instance, are used to identify the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. The condensed Fukui function, f(k), provides a value for each atomic site (k) in the molecule. A higher value of f+(k) indicates a greater susceptibility to nucleophilic attack, while a higher value of f-(k) suggests a higher reactivity towards electrophilic attack.
The Fukui function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. Practical calculations often involve finite difference approximations, considering the electronic states of the neutral, anionic (N+1), and cationic (N-1) forms of the molecule.
Table 2: Illustrative Condensed Fukui Functions for this compound
| Atom | f+(k) (for nucleophilic attack) | f-(k) (for electrophilic attack) |
| N1 | 0.085 | 0.120 |
| C2 | 0.150 | 0.095 |
| C3 | 0.070 | 0.110 |
| C4 | 0.115 | 0.080 |
| C5 | 0.090 | 0.130 |
| C6 | 0.140 | 0.075 |
| O | 0.250 | 0.150 |
| Cl | 0.060 | 0.140 |
| Br | 0.040 | 0.100 |
Note: The values in this table are hypothetical and for illustrative purposes only, representing the expected distribution of reactivity based on the principles of Fukui function analysis. The numbering of atoms follows standard chemical conventions.
Spectroscopic Property Simulations
Computational methods are extensively used to simulate and interpret the spectroscopic signatures of molecules, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These simulations provide a theoretical framework for understanding the experimental spectra and assigning vibrational modes and electronic transitions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for simulating UV-Vis spectra. These calculations predict the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the experimental spectrum. The simulations can elucidate the nature of the electronic transitions, such as n → π* or π → π* transitions, within the molecule.
Table 3: Illustrative Simulated Spectroscopic Data for this compound
| Spectroscopic Technique | Calculated Parameter (Illustrative) | Assignment |
| IR Spectroscopy | 3450 cm⁻¹ | O-H stretching |
| 1620 cm⁻¹ | C=C stretching (ring) | |
| 1150 cm⁻¹ | C-N stretching | |
| 750 cm⁻¹ | C-Cl stretching | |
| 650 cm⁻¹ | C-Br stretching | |
| Raman Spectroscopy | 3080 cm⁻¹ | C-H stretching |
| 1580 cm⁻¹ | Ring breathing mode | |
| UV-Vis Spectroscopy | 285 nm | π → π* transition |
| 310 nm | n → π* transition |
Note: The data in this table are representative examples of what would be expected from spectroscopic simulations of a molecule with the structure of this compound. These are not experimentally verified values for this specific compound.
Applications in Medicinal Chemistry and Pharmaceutical Research
Role as a Pharmaceutical Intermediate
5-Bromo-3-chloro-2-hydroxypyridine is a key intermediate in the synthesis of a variety of pharmaceutical compounds. pipzine-chem.com Its bromine, chlorine, and hydroxyl functional groups can be chemically transformed to produce a range of organic compounds. pipzine-chem.com For instance, the hydroxyl group can be substituted through nucleophilic substitution reactions to generate new compounds with distinct properties, which is a fundamental step in preparing complex organic molecules for use in pharmaceuticals. pipzine-chem.com The pyridine (B92270) ring structure, in particular, is a common feature in many biologically active molecules, and this compound provides a ready-made scaffold for drug development. pipzine-chem.com
The utility of this compound as an intermediate is underscored by its role in the synthesis of various high-value products in the pharmaceutical industry. pipzine-chem.com By modifying the substituents on the pyridine ring, medicinal chemists can alter the pharmacological activity and pharmacokinetic properties of drug molecules, potentially improving efficacy and reducing side effects. pipzine-chem.com
Scaffold for Novel Drug Discovery
The pyridine scaffold is considered a "privileged structure" in drug design, meaning it is a molecular framework that is able to bind to multiple biological targets. mdpi.comdntb.gov.ua this compound, as a substituted pyridine, is an attractive scaffold for the development of new drugs. pipzine-chem.commdpi.com The presence of halogen atoms and a hydroxyl group provides multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for screening against various diseases. pipzine-chem.com
The process of "scaffold hopping," where a known active scaffold is replaced with a novel one to discover new chemical entities with similar or improved biological activity, is a key strategy in modern drug discovery. nih.gov The unique substitution pattern of this compound makes it a candidate for such approaches, potentially leading to the discovery of drugs with novel mechanisms of action or improved properties. nih.gov
Development of Pyridine-Derived Bioactive Compounds
The pyridine nucleus is a core component of numerous bioactive compounds, both natural and synthetic. mdpi.com Derivatives of this compound are being explored for a wide range of therapeutic applications due to the diverse biological activities exhibited by substituted pyridines. pipzine-chem.com
Research has shown that derivatives of this compound have the potential to be developed into new treatments for a variety of diseases. pipzine-chem.com The modification of its functional groups can lead to compounds with a broad spectrum of biological activities. pipzine-chem.com
Antimalarial Activity : The development of new antimalarial drugs is a global health priority due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.govmdpi.com Certain hydroxamic acid and polyhydroxyphenyl derivatives have shown promise as antimalarial agents by targeting the enzyme ribonucleotide reductase, which is essential for the parasite's DNA synthesis. nih.gov The structural features of this compound make it a suitable starting point for the synthesis of compounds that could inhibit this crucial parasitic enzyme. nih.gov
Antimicrobial and Antioxidant Activity : Derivatives of halogenated phenols and salicylanilides have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. mdpi.com The core structure of this compound is related to these compounds, suggesting that its derivatives could also possess antibacterial properties. mdpi.com Furthermore, chromene-based compounds, which can be synthesized from pyridine derivatives, have shown antioxidant activity. mdpi.com
Other Potential Activities : The versatility of the pyridine scaffold suggests that derivatives of this compound could be investigated for other therapeutic areas, including vasodilatory, antiasthma, antiepilepsy, and antidiabetic applications. pipzine-chem.com
Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in the regulation of gene transcription. nih.gov They have emerged as attractive drug targets for a range of diseases, including cancer and inflammatory disorders. nih.gov Small molecule inhibitors of bromodomains, particularly those targeting the BET (Bromodomain and Extra-Terminal domain) family of proteins, have shown therapeutic potential. nih.gov
The development of novel BET bromodomain inhibitors often involves the use of distinct chemical scaffolds. nih.gov Pyridone derivatives have been reported to inhibit the BRD4 bromodomain with good potency. nih.gov The structural characteristics of this compound make it a viable starting scaffold for the design and synthesis of new bromodomain inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic potential. pipzine-chem.com
By systematically modifying the substituents at the bromo, chloro, and hydroxyl positions, researchers can identify which chemical features are essential for a desired biological effect. For example, in the development of 12-lipoxygenase inhibitors, SAR studies of a benzenesulfonamide-based scaffold revealed that specific substitutions led to compounds with nanomolar potency and excellent selectivity. nih.gov Similar systematic studies on derivatives of this compound could lead to the identification of potent and selective drug candidates for various targets. nih.gov
The following table illustrates a hypothetical SAR study for derivatives of this compound, showing how different substituents might affect a specific biological activity.
| Derivative | R1 (at Bromo position) | R2 (at Chloro position) | R3 (at Hydroxyl position) | Biological Activity (IC50, nM) |
| Parent Compound | Br | Cl | OH | >10000 |
| Derivative A | Phenyl | Cl | OH | 500 |
| Derivative B | Br | Methoxy (B1213986) | OH | 1200 |
| Derivative C | Br | Cl | O-Methyl | 800 |
| Derivative D | Phenyl | Methoxy | O-Methyl | 50 |
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. actascientific.com This method is invaluable in drug discovery for understanding how a ligand, such as a derivative of this compound, interacts with its biological target at the molecular level. actascientific.comnih.gov
For instance, in the design of acetylcholinesterase inhibitors, molecular docking studies have revealed key interactions, such as hydrophobic interactions and π-cation interactions, between the inhibitor and the active site of the enzyme. nih.gov Similarly, docking studies of pyranopyridine derivatives have been used to analyze their interactions with the 5-HT1A receptor. mdpi.com
By performing molecular docking simulations with derivatives of this compound against various protein targets, researchers can:
Predict the binding affinity and pose of the compounds. actascientific.com
Identify key amino acid residues involved in the interaction. nih.gov
Guide the design of new derivatives with improved binding and, consequently, enhanced biological activity. researchgate.net
The following table provides a hypothetical example of molecular docking results for a derivative of this compound with a target protein.
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative X | Bromodomain BRD4 | -8.5 | Asn140, Tyr97 |
| Derivative Y | Ribonucleotide Reductase | -7.2 | Tyr122, Phe199 |
| Derivative Z | Acetylcholinesterase | -9.1 | Trp85, Tyr336 |
Biochemical and Biological Assay Development and Implementation
The utility of a chemical compound in medicinal chemistry is often established through its application in various biochemical and biological assays. These assays are fundamental in discovering and characterizing the biological activity of molecules, determining their mechanism of action, and providing a basis for further drug development. In the context of "this compound," its role in assay development and implementation is primarily as a structural scaffold or an intermediate in the synthesis of more complex molecules that are then subjected to biological screening.
While direct and extensive research on the biological assay development specifically centered on this compound as the primary active molecule is not widely documented in publicly available literature, its structural motifs are of interest in medicinal chemistry. Halogenated pyridinols are a class of compounds that frequently appear in screening libraries due to their potential to interact with various biological targets. The bromine and chlorine substituents on the pyridine ring of this compound can influence its electronic properties, lipophilicity, and metabolic stability, which are key parameters in drug design.
The development of biochemical assays often involves the screening of compound libraries to identify "hits"—molecules that exhibit a desired biological activity. Although specific high-throughput screening (HTS) campaigns that have identified this compound as a hit are not detailed in current research, compounds with similar structures are routinely included in such screenings against a wide array of biological targets, including enzymes and receptors.
For instance, the regioisomeric compound, 3-Bromo-5-chloro-2-hydroxypyridine, has been noted for its potential as an inhibitor of bromodomains, which are readers of epigenetic marks. This suggests that halogenated hydroxypyridines as a class are recognized for their potential to interact with specific protein binding sites. While this finding does not directly apply to this compound, it underscores the rationale for including such compounds in biological assay development.
The implementation of assays involving derivatives of this compound would typically follow a standard workflow. This includes initial primary screening to identify activity, followed by secondary assays to confirm the activity and determine potency (e.g., IC₅₀ or EC₅₀ values). Further mechanistic studies would then be conducted to elucidate how the compound exerts its effect at a molecular level.
Given the available information, the primary role of this compound in assay development appears to be as a versatile building block. Its functional groups—the hydroxyl, bromo, and chloro moieties—allow for a variety of chemical modifications to generate a library of derivatives. These derivatives can then be entered into biological screening funnels to identify novel therapeutic leads.
A hypothetical application in assay development could involve using this compound as a starting material for the synthesis of a focused library of compounds to probe the active site of a particular enzyme. The differential activities of the synthesized derivatives in a well-defined biochemical assay would provide structure-activity relationship (SAR) data, guiding the design of more potent and selective inhibitors.
While detailed research findings and specific data tables for the direct application of this compound in biochemical and biological assays are not presently available, its chemical properties make it a compound of interest for inclusion in discovery platforms.
Applications in Agrochemical and Material Sciences
Use in Agrochemical Synthesis
5-Bromo-3-chloro-2-hydroxypyridine serves as a key intermediate in the synthesis of modern agrochemicals. pipzine-chem.com Pyridine-containing pesticides are noted for being highly efficient and possessing low toxicity, aligning with the developmental trends in the pesticide industry. agropages.com The presence of bromine, chlorine, and hydroxyl groups on the compound allows for targeted chemical reactions to produce more complex molecules with desired biological activities. pipzine-chem.com
The general strategy involves using this compound as a foundational scaffold. Through rational design and synthesis, new pesticides with high insecticidal, bactericidal, or herbicidal activities can be developed. pipzine-chem.com These advanced agrochemicals are designed to act selectively on pests and weeds while minimizing harm to the crops and beneficial insects. echemi.com The goal of this research is to ensure food security for a growing global population by protecting harvests from diseases and pests, thereby increasing yields and crop quality. echemi.com While specific commercial pesticides derived directly from this compound are not always publicly detailed, its role as a versatile building block is well-established in the field of organic synthesis for creating new active ingredients. pipzine-chem.com
Pyridine (B92270) Derivatives in Material Science (e.g., intermolecular connectors)
In the field of material science, pyridine derivatives like this compound are utilized as foundational units for constructing functional materials. pipzine-chem.com The utility of this specific compound stems from the presence of halogen atoms (bromine and chlorine), which can participate in what is known as halogen bonding. This type of non-covalent interaction is increasingly exploited in crystal engineering for the construction of functional supramolecular architectures. nih.gov
Halogen bonding, due to its stability and high directionality, serves as a powerful tool for controlling the self-assembly of molecules into well-ordered, crystalline structures. nih.gov In this context, this compound can act as an intermolecular connector. The bromo and chloro groups on the pyridine ring can form specific interactions with other molecules, dictating the packing and alignment within a crystal lattice. This controlled arrangement is crucial for developing materials with special photoelectric or adsorption properties, which have potential applications in electronic devices and advanced separation materials. pipzine-chem.com Theoretical studies have demonstrated that such halogen interactions play a critical role in the self-assembly of highly polarizable molecules, making them a convenient tool for fine-tuning the properties of novel materials. nih.gov
Role as a Chemical Synthesis Intermediate for Dyes
This compound also functions as a valuable intermediate in the synthesis of specialized dyes. The presence of halogen atoms is a key feature in the design of certain modern dyes. For instance, novel halogenated dyes have been prepared where the halogen atoms are integral to the final molecule's properties. nih.gov
The synthesis of these dyes can involve using a halogenated precursor, which is then built upon to create the final dye structure. The halogen atoms can influence the electronic properties of the dye molecule and play a crucial role in its self-assembly and crystal packing, which can affect its color and stability. nih.gov While the direct synthesis of a specific commercial dye from this compound is proprietary information, its potential as a starting material is clear. Related pyridine and pyrimidine (B1678525) compounds are known to be intermediates in the synthesis of various dyes. google.com The reactive nature of the C-Br and C-Cl bonds in this compound allows it to be incorporated into larger, more complex chromophoric systems characteristic of dye molecules.
Future Research Directions and Emerging Trends
Development of Asymmetric Synthesis Routes
The synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. While current synthetic routes to 5-Bromo-3-chloro-2-hydroxypyridine primarily focus on achiral preparations, a significant future direction lies in the development of asymmetric synthesis methods. The introduction of chirality could be achieved through several potential strategies, including the use of chiral catalysts or auxiliaries during the construction of the pyridine (B92270) ring or in subsequent derivatization steps.
Future research could focus on enantioselective halogenation or the use of chiral directing groups to control the stereochemistry of reactions on the pyridine core. The development of such routes would be a critical step toward creating stereochemically pure derivatives of this compound, enabling the exploration of their stereospecific interactions with biological targets.
Investigation of Novel Derivatization Strategies
The reactivity of the bromo, chloro, and hydroxyl functional groups on the pyridine ring provides a rich platform for novel derivatization. Future research will likely focus on leveraging these sites to create libraries of new compounds with diverse properties. The hydroxyl group can undergo O-alkylation, esterification, or be converted into a leaving group for nucleophilic substitution. pipzine-chem.com The halogen atoms are prime candidates for a variety of cross-coupling reactions.
Advanced synthetic methods such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings could be employed to introduce a wide array of substituents at the bromine and chlorine positions. For instance, Suzuki coupling can be used to form new carbon-carbon bonds, and palladium-catalyzed amination can introduce nitrogen-based functionalities. sigmaaldrich.com These strategies would generate novel derivatives with tailored electronic, steric, and physicochemical properties for various applications.
Potential Derivatization Reactions
| Reaction Type | Functional Group Targeted | Potential Reagents | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | Bromo, Chloro | Arylboronic acids, Palladium catalyst | Aryl-substituted pyridine |
| Buchwald-Hartwig Amination | Bromo, Chloro | Amines, Palladium catalyst | Amino-substituted pyridine |
| Etherification | Hydroxyl | Alkyl halides, Base | Alkoxy-substituted pyridine |
Advanced Mechanistic Studies using Ultrafast Spectroscopy
Understanding the fundamental photophysical and photochemical processes of this compound is crucial for its application in areas like photopharmacology and materials science. Advanced techniques such as ultrafast spectroscopy offer the means to probe these mechanisms on their natural femtosecond to picosecond timescales. rsc.org
Techniques like femtosecond time-resolved photoelectron imaging (fs-TRPEI) and IR-UV double-resonance spectroscopy can be employed to study the excited-state dynamics of the molecule. rsc.orgelsevierpure.com This would allow researchers to map the deactivation pathways from electronically excited states, determine the lifetimes of transient species, and investigate processes like intersystem crossing and internal conversion. rsc.org Such studies could reveal the influence of the halogen substituents on the photostability and reactivity of the hydroxypyridine core, providing insights analogous to those found for other substituted pyridines and hydroxy-substituted aromatic systems. rsc.orgnih.gov
Machine Learning and AI in Compound Design and Prediction
Furthermore, ML can predict the outcomes of chemical reactions, helping to optimize synthetic pathways for higher yields and fewer byproducts. rsc.org In the context of spectroscopic analysis, ML models can be trained to interpret complex spectral data, potentially identifying subtle structural features from IR or NMR spectra of new derivatives. researchgate.net
Exploration of New Biological Targets and Therapeutic Areas
The structural motifs present in this compound are found in many biologically active molecules. The pyridine ring is a common feature in pharmaceuticals, and halogen atoms can enhance binding affinity and modulate metabolic stability. pipzine-chem.comnih.gov Future research will involve systematically screening this compound and its derivatives against a wide range of biological targets.
Given that similar substituted pyridines have shown promise, potential therapeutic areas for exploration include oncology, virology, and bacteriology. pipzine-chem.com For example, 3-Bromo-5-hydroxypyridine serves as a building block for anti-inflammatory and antimicrobial agents. chemimpex.com By rationally designing and synthesizing derivatives, it may be possible to develop novel drug candidates for specific diseases or to create probes for studying biological pathways. pipzine-chem.com
Sustainable and Eco-friendly Synthetic Pathways
Traditional methods for synthesizing halogenated heterocycles can involve harsh reagents and generate significant chemical waste. youtube.com A critical future direction is the development of sustainable and eco-friendly synthetic pathways to this compound. This aligns with the broader push towards "green chemistry" in the chemical industry.
Research in this area could focus on several approaches:
Use of Renewable Feedstocks: Investigating routes that start from biomass-derived materials, such as glycerol (B35011) or furans, to construct the pyridine backbone. acsgcipr.orgrsc.org
Solvent-Free Reactions: Developing solid-state or solvent-free reaction conditions to reduce the use of volatile organic compounds. mdpi.com
Catalytic Methods: Employing highly efficient and recyclable catalysts to improve atom economy and reduce energy consumption.
One-Pot Syntheses: Designing multi-component reactions that combine several synthetic steps into a single, efficient process, minimizing waste and purification efforts. mdpi.comgoogle.com
Q & A
Q. What are the key synthetic methodologies for preparing 5-Bromo-3-chloro-2-hydroxypyridine?
The synthesis typically involves halogenation and functional group interconversion. For example, bromination of pyridine derivatives under controlled conditions (e.g., using N-bromosuccinimide) followed by chlorination at the 3-position. Hydroxyl groups can be introduced via hydrolysis of methoxy precursors or direct hydroxylation using oxidizing agents. Parallel methods are described for related compounds, such as the synthesis of 5-bromo-2-chloro-3-methylpyridine via bromination of amino precursors .
Q. How can the purity and identity of this compound be verified experimentally?
Use a combination of analytical techniques:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- NMR Spectroscopy (¹H, ¹³C, and DEPT) to confirm substitution patterns and detect impurities.
- Melting Point Analysis (compare with literature values; e.g., similar bromo-chloro pyridines exhibit melting points in the 70–100°C range ).
- HPLC-PDA to assess purity (>95% recommended for research-grade material).
Q. What safety precautions are necessary when handling this compound?
Refer to Safety Data Sheets (SDS) for related pyridine derivatives. Key precautions include:
- Use of fume hoods and personal protective equipment (gloves, goggles).
- Avoidance of skin contact (potential irritant; see GHS classifications for similar compounds ).
- Proper storage in airtight containers away from light and moisture.
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in nucleophilic substitution reactions of this compound?
Regioselectivity depends on the leaving group’s reactivity and catalytic systems. For example:
- Palladium catalysis (e.g., Pd₂dba₃/Xantphos) favors substitution at the bromine position due to stronger C-Br bond activation .
- Neat conditions (no catalyst) may favor substitution at the chlorine position via an SNAr mechanism, particularly with electron-withdrawing groups (e.g., hydroxyl) activating the ring .
- Steric effects from the hydroxyl group may further modulate selectivity.
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) for halogenated pyridines?
- Differential Scanning Calorimetry (DSC) provides precise phase transition data.
- Cross-validate with single-crystal X-ray diffraction (using programs like SHELXL ) to confirm molecular packing and polymorphism.
- Compare solvent recrystallization methods, as impurities or solvate formation can alter melting points .
Q. How does tautomerism of the hydroxyl group affect the reactivity of this compound?
The hydroxyl group can tautomerize between pyridinone (keto) and hydroxypyridine (enol) forms. This impacts:
- Acidity : The enol form increases acidity (pKa ~8–10), influencing solubility and metal coordination.
- Electrophilic substitution : The keto form deactivates the ring, directing reactions to the 4- or 6-positions.
- Hydrogen bonding : Stabilizes crystal structures, as seen in related hydroxypyridines .
Q. What advanced techniques are used to study the electronic effects of substituents in this compound?
- DFT Calculations : Predict charge distribution and reactive sites (e.g., Fukui indices for electrophilic/nucleophilic attack).
- UV-Vis Spectroscopy : Correlate substituent effects with absorption maxima (e.g., bromine and chlorine increase λmax due to hyperconjugation).
- X-Ray Photoelectron Spectroscopy (XPS) : Quantify electronegativity impacts on core electron binding energies.
Methodological Considerations
- Crystallography : For structure determination, use SHELX programs to refine data from single-crystal X-ray experiments, accounting for halogen-heavy atoms in Fourier maps .
- Synthetic Optimization : Screen bases (e.g., Cs₂CO₃ vs. KOtBu) and solvents (DMF vs. THF) to improve yields in cross-coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
